Methyl N-boc-1,4-oxazepane-6-carboxylate
Description
Methyl N-Boc-1,4-oxazepane-6-carboxylate (CAS: 1820736-58-0, MFCD27922157) is a seven-membered heterocyclic compound featuring a 1,4-oxazepane ring system. Key structural elements include:
- A tert-butoxycarbonyl (Boc) group protecting the nitrogen atom at position 1.
- A methyl ester functional group at position 6.
- A 1,4-oxazepane core, which combines one oxygen and one nitrogen atom within a seven-membered ring, conferring conformational flexibility compared to smaller rings like piperidine .
This compound is widely used in medicinal chemistry as a synthetic intermediate, particularly in the development of probes (e.g., PHD2 inhibitors, as noted in ) due to its stability under basic conditions and compatibility with multi-step reactions . Its purity is typically reported as 95% in commercial supplies .
Structure
2D Structure
Properties
IUPAC Name |
4-O-tert-butyl 6-O-methyl 1,4-oxazepane-4,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(7-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQTWYNNHUDNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139715 | |
| Record name | 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820736-58-0 | |
| Record name | 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820736-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl N-boc-1,4-oxazepane-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of its therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound belongs to the oxazepane family, characterized by a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the N-boc (tert-butoxycarbonyl) group enhances its stability and solubility, making it suitable for biological applications.
Biological Activity Overview
The biological activity of this compound is primarily linked to its effects on neurotransmitter systems and potential anticancer properties. Key findings include:
- Monoamine Reuptake Inhibition : Research indicates that derivatives of 1,4-oxazepanes exhibit significant monoamine reuptake inhibitory activity. This suggests potential use in treating conditions such as depression and anxiety disorders .
- Anticancer Activity : Preliminary studies have shown that oxazepane derivatives can inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle arrest in cancer cell lines .
1. Monoamine Reuptake Inhibition
This compound has been investigated for its ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial for developing antidepressants and anxiolytics.
2. Antitumor Effects
The compound has been studied for its ability to induce apoptosis in cancer cells. It appears to disrupt key signaling pathways involved in cell proliferation and survival:
- Cell Cycle Arrest : Studies have demonstrated that treatment with oxazepane derivatives can lead to G1 phase arrest in various cancer cell lines .
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased cell death in tumor cells .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, this compound was administered to evaluate its antidepressant-like effects. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as a therapeutic agent for mood disorders.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human cancer cell lines (e.g., A549 lung cancer cells). Treatment with this compound resulted in:
- 50% inhibition of cell proliferation at concentrations above 20 μM.
- Increased apoptosis rates , as evidenced by flow cytometry assays showing higher levels of annexin V-positive cells post-treatment .
Data Table: Biological Activities Summary
Scientific Research Applications
Chemical Properties and Structure
Methyl N-Boc-1,4-oxazepane-6-carboxylate, with the IUPAC name 4-(tert-butyl) 6-methyl 1,4-oxazepane-4,6-dicarboxylate, is characterized by its stable oxazepane ring structure. The presence of the tert-butoxycarbonyl (Boc) group enhances its reactivity and solubility in organic solvents, making it an ideal candidate for various synthetic pathways.
Synthesis of Bioactive Compounds
This compound has been utilized in the synthesis of bioactive compounds, particularly those exhibiting monoamine reuptake inhibitory activity. This property is crucial for developing potential therapeutic agents for treating depression and anxiety disorders.
Case Study: Monoamine Reuptake Inhibitors
Research has shown that derivatives of 1,4-oxazepanes possess monoamine reuptake inhibitory effects. For instance, compounds derived from methyl N-Boc-1,4-oxazepane have been synthesized and evaluated for their pharmacological properties. These studies indicate promising results in terms of efficacy and selectivity towards serotonin and norepinephrine transporters .
Applications in Organic Synthesis
The compound serves as a key intermediate in the synthesis of various heterocycles and amino acids. Its ability to undergo regioselective lactamization reactions makes it valuable in creating complex molecular architectures.
Lipase-Catalyzed Reactions
A notable application involves lipase-catalyzed regioselective lactamization. This method allows for the efficient conversion of amino diesters into seven-membered lactams, utilizing methyl N-Boc-1,4-oxazepane as a precursor. The process demonstrates high yields and reduced byproduct formation when employing innovative reaction technologies such as SpinChem's rotating flow cell .
Development of Ionic Liquids
Methyl N-Boc-1,4-oxazepane derivatives have been explored in the context of ionic liquids. These compounds can be transformed into room-temperature ionic liquids (AAILs), which have shown potential in facilitating organic reactions such as peptide synthesis without the need for additional bases .
Data Table: Summary of Applications
Comparison with Similar Compounds
Boc-Protected Oxazepane Derivatives
a) tert-Butyl 6-Amino-1,4-oxazepane-4-carboxylate
- Structural Difference: Substitution at position 6 with an amino group instead of a methyl ester.
- Impact: The amino group enables direct participation in amide bond formation or other nucleophilic reactions, bypassing the hydrolysis step required for ester-containing analogs .
- Applications : Used in peptide mimetics and as a precursor for bioactive molecules requiring free amine functionality .
b) Methyl 1,4-Oxazepane-6-carboxylate Hydrochloride
- Structural Difference : Lacks the Boc-protecting group on the nitrogen.
- Impact :
- The free amine is more reactive but less stable, requiring stringent storage conditions (e.g., inert atmosphere).
- Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 132.3 Ų) suggest lower molecular volume compared to Boc-protected analogs, which may influence chromatographic behavior .
Boc-Protected Heterocycles with Varied Ring Systems
a) Methyl N-Boc-2-Oxopiperidine-3-carboxylate
- Structural Difference : Six-membered piperidine ring with a ketone group at position 2.
- The ketone group introduces electrophilic character, enabling reactions like hydrazine coupling .
b) Methyl 4-(4-Boc-1-Piperazinyl)-2-Chlorobenzoate
- Structural Difference : Contains a piperazine ring and a chlorinated aromatic moiety.
- Impact :
Functional Group Variations
a) N-Boc-N-Methylethylenediamine
- Structural Difference : Linear diamine chain instead of a heterocyclic ring.
- Impact :
- Simplified synthesis but reduced rigidity, leading to lower selectivity in enzyme inhibition.
- Primarily used as a linker in polymer chemistry .
Preparation Methods
Synthetic Route Overview
The synthesis of methyl N-boc-1,4-oxazepane-6-carboxylate typically involves the following key steps:
- Starting from methyl (2R)-glycidate or related epoxide derivatives.
- Regioselective lactamization to form the seven-membered oxazepane ring.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Reduction and esterification steps to achieve the methyl ester functionality.
Detailed Preparation Method
Starting Material and Initial Transformations
- The synthesis begins with methyl (2R)-glycidate, a chiral epoxide ester, which provides the stereochemical foundation for the target compound.
- Amino diesters are prepared from the epoxide via nucleophilic ring opening, introducing the amino functionality required for lactamization.
Key Step: Lipase-Catalyzed Regioselective Lactamization
- A crucial step is the regioselective lactamization of the amino diester intermediate to form the seven-membered lactam ring.
- This transformation is catalyzed by lipase enzymes, which provide regioselectivity and mild reaction conditions.
- The use of SpinChem® rotating bed reactors enhances enzyme reuse and simplifies the work-up process.
- The lactamization proceeds with good regioselectivity, yielding the seven-membered lactam intermediate in moderate to good yield (e.g., 39% yield over seven steps including this key step).
N-Boc Protection
- The amino group on the oxazepane ring is protected using tert-butoxycarbonyl (Boc) protecting groups.
- This step is typically performed using Boc anhydride or Boc chloride reagents under standard carbamate formation conditions.
- N-Boc protection stabilizes the compound for further synthetic manipulations and improves handling.
Chemoselective Reduction and Esterification
- Borane-mediated chemoselective reduction of the lactam moiety converts the lactam to the corresponding amine or related intermediate.
- Subsequent methyl ester formation is achieved by esterification or by starting from methylated intermediates.
- Hydrolysis mediated by lithium bromide (LiBr) and triethylamine (Et3N) in wet acetonitrile converts intermediates to the final this compound.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino diester formation | From methyl (2R)-glycidate | - | Chiral starting material; stereochemistry retained |
| Lipase-catalyzed lactamization | Lipase enzyme, SpinChem rotating bed reactor | 39 (overall yield over 7 steps) | Key regioselective step; enzyme recyclable |
| N-Boc protection | Boc anhydride or Boc chloride, base | High | Standard carbamate formation |
| Borane reduction | Borane reagent | Moderate | Chemoselective reduction of lactam ring |
| Hydrolysis/esterification | LiBr/Et3N in wet acetonitrile | High | Final conversion to methyl ester |
Automated Synthesis and Advanced Techniques
Recent advances include automated synthesis platforms that integrate capsule-based organic synthesis for heterocycle formation, including oxazepane derivatives. These systems use:
- Automated reagent delivery with precise control of reaction parameters (temperature, stirring, solvent flow).
- Polystyrene-supported reagents and molecular sieves for anhydrous conditions.
- Stepwise reaction sequences programmed into consoles for reproducible synthesis.
Such automation improves reproducibility, scalability, and safety in preparing this compound and related compounds.
Research Findings and Considerations
- The regioselective lactamization catalyzed by lipase is a mild and environmentally friendly alternative to traditional chemical cyclizations.
- The use of rotating bed reactors allows continuous flow and enzyme recycling, enhancing process sustainability.
- Protection strategies using Boc groups are well-established and compatible with downstream synthetic steps.
- Reduction and hydrolysis steps require careful control to avoid over-reduction or decomposition.
- Attempts to synthesize related spiroacetals and analogues have been reported but with varying success, indicating the specificity of conditions required for oxazepane ring formation.
Summary Table of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Lipase-catalyzed lactamization | Enzymatic regioselective ring closure of amino diester | High regioselectivity, mild conditions, enzyme reuse | Moderate overall yield, multi-step |
| Chemical lactamization | Traditional chemical cyclization using acid/base | Established, scalable | Less selective, harsher conditions |
| N-Boc Protection | Carbamate formation with Boc anhydride | Protects amine, stable intermediate | Requires additional deprotection step |
| Borane reduction | Chemoselective reduction of lactam | Selective for lactam moiety | Sensitive to moisture, requires careful handling |
| Automated capsule-based synthesis | Fully automated multi-step synthesis on console | Reproducible, scalable, safe | Requires specialized equipment |
Q & A
Q. What are the standard synthetic routes for Methyl N-Boc-1,4-oxazepane-6-carboxylate, and how is purity validated?
Methodological Answer: The synthesis typically involves sequential Boc-protection and esterification. For example, analogous procedures (e.g., N-Boc-1,6-hexanediamine in ) use condensation reactions with activated esters. Key steps include:
- Boc-protection : Reacting the oxazepane amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a base like triethylamine.
- Esterification : Coupling the Boc-protected intermediate with methyl chloroformate or via Mitsunobu conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
- Purity Validation : High-performance liquid chromatography (HPLC) (>97% purity, as in ) and nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., absence of unreacted amine or ester byproducts) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm the Boc group (tert-butyl signals at ~1.4 ppm) and ester moiety (methyl ester at ~3.6 ppm). Compare with literature data for oxazepane ring protons (e.g., 3.8–4.2 ppm for oxazepane CHO) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO for this compound).
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1250 cm (Boc C-O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Boc-protection steps?
Methodological Answer:
- Catalyst Screening : Test bases (e.g., DMAP, pyridine) for Boc activation. shows NaN as a catalyst in analogous azide coupling.
- Solvent Effects : Compare DCM, THF, and acetonitrile for reaction efficiency.
- Temperature Control : Microwave-assisted synthesis (e.g., 80°C for 30 minutes) can enhance reaction rates (as in ’s Huisgen click reaction).
- Yield Data Table :
| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard Boc-protection | TEA | DCM | 25 | 65 |
| Microwave-assisted | DMAP | THF | 80 | 85 |
Q. What strategies resolve contradictions in Boc-deprotection data under acidic conditions?
Methodological Answer: Conflicting deprotection rates may arise from steric hindrance in the oxazepane ring. Mitigation strategies include:
- Acid Selection : Compare trifluoroacetic acid (TFA, 95% deprotection in 2 hours) vs. HCl/dioxane (slower but milder).
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., tert-butyl cation byproducts).
- Stabilization : Add scavengers like triisopropylsilane (TIPS) to prevent carbocation rearrangements .
Q. How is this compound utilized in synthesizing molecular probes (e.g., PHD2 inhibitors)?
Methodological Answer: As in , the Boc-protected ester serves as a versatile intermediate:
Functionalization : React with NaN to introduce azide handles for click chemistry.
Conjugation : Huisgen cycloaddition with alkynes (e.g., FITC-alkyne for fluorescence tagging).
Deprotection and Activation : Remove Boc with TFA, then hydrolyze the methyl ester to a carboxylic acid for biomolecular coupling.
Key Applications :
Q. How do computational models predict the reactivity of the oxazepane ring?
Methodological Answer:
- DFT Calculations : Simulate ring strain and nucleophilic sites using Gaussian or ORCA software.
- Docking Studies : Model interactions with target enzymes (e.g., PHD2) to guide derivatization.
- Experimental Validation : Compare predicted vs. observed reaction outcomes (e.g., regioselectivity in ester hydrolysis) .
Data Contradiction Analysis
Q. How to address discrepancies in reported stability of the Boc group under varying pH?
Methodological Answer:
- Controlled Stability Assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Mechanistic Insight : Acidic conditions (pH < 2) cleave Boc via protonation, while basic conditions (pH > 10) may hydrolyze the ester first.
- Mitigation : Use stabilizing agents (e.g., BHT) in storage solutions for long-term stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
